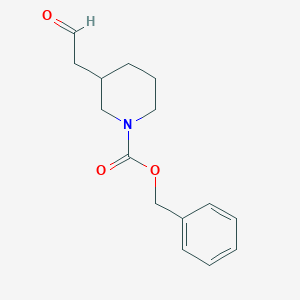

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,10,13H,4,7-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEFTNPXPQDBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660703 | |

| Record name | Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372159-77-8 | |

| Record name | Phenylmethyl 3-(2-oxoethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372159-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a synthetically valuable, yet not widely cataloged, derivative of the piperidine scaffold. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational properties and its ability to interact with biological targets.[1] The title compound uniquely combines three key functional elements: the N-benzyloxycarbonyl (Cbz) protected piperidine core, which offers stability and predictable reactivity[2]; a reactive aliphatic aldehyde at the 3-position, providing a versatile handle for a multitude of chemical transformations; and the inherent chirality at the 3-position, allowing for the exploration of stereospecific interactions in drug-receptor binding.

While direct and extensive literature on Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is sparse, its strategic importance as a building block in medicinal chemistry can be inferred from its constituent parts and the well-documented utility of analogous structures. This guide will provide a comprehensive overview of its deduced chemical properties, a robust and detailed synthetic protocol for its preparation from a commercially available precursor, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery and development.

Physicochemical and Structural Properties

Due to the limited availability of experimental data for Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate, the following properties are estimated based on its chemical structure and data from analogous compounds, such as N-Cbz protected piperidines and aliphatic aldehydes.

| Property | Deduced Value | Comments |

| Molecular Formula | C₁₅H₁₉NO₃ | Calculated from the chemical structure. |

| Molecular Weight | 261.32 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low melting solid | Inferred from similar N-Cbz protected piperidines. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Insoluble in water. | Typical for a moderately polar organic molecule with a protecting group. |

| Boiling Point | > 300 °C (decomposes) | Estimated based on high molecular weight and polarity. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong oxidizing and reducing agents. The aldehyde may be prone to oxidation or polymerization upon prolonged storage.[3] | The Cbz group is generally stable to a wide range of conditions but can be removed by catalytic hydrogenation.[2] |

Synthesis and Purification: A Practical Laboratory Protocol

The most direct and reliable route to Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is through the mild oxidation of its corresponding alcohol, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, which is commercially available (CAS No. 885274-53-3).[4] This approach avoids the complexities and potential side reactions associated with direct functionalization of the piperidine ring at the 3-position.

Experimental Protocol: Oxidation of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This protocol utilizes Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation.

Materials:

-

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)

-

Dess-Martin periodinane (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, and a slight temperature increase may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the aldehyde product indicates reaction completion. This typically takes 1-3 hours.

-

Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the solid dissolves and the two layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate stems from the distinct reactivity of its two primary functional groups: the aliphatic aldehyde and the N-Cbz protecting group.

Reactivity of the Aldehyde Group

The aldehyde functionality is a gateway to a wide range of chemical transformations. Aliphatic aldehydes are generally more reactive than aromatic aldehydes towards nucleophilic addition due to less steric hindrance and the absence of resonance stabilization.[5][6]

Key Reactions:

-

Reductive Amination: A cornerstone reaction in medicinal chemistry, allowing for the introduction of a primary or secondary amine to form a 3-(2-aminoethyl)piperidine derivative. This is a powerful method for building molecular complexity and introducing basic centers for improved pharmacokinetic properties.

-

Wittig Reaction: Enables the formation of a carbon-carbon double bond, extending the side chain to create various substituted alkenes.

-

Grignard and Organolithium Addition: Provides a route to secondary alcohols by the addition of organometallic reagents.

-

Aldol Condensation: Can be used to form α,β-unsaturated ketones or other aldol adducts.

-

Oxidation: The aldehyde can be further oxidized to the corresponding carboxylic acid, Benzyl 3-(carboxymethyl)piperidine-1-carboxylate, using reagents like potassium permanganate or chromium trioxide.[7]

-

Reduction: Can be selectively reduced to the primary alcohol, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, using mild reducing agents such as sodium borohydride.[8]

Reactivity of the N-Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a variety of conditions.[9]

Deprotection:

-

Catalytic Hydrogenation: The most common method for Cbz deprotection involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction is typically clean and high-yielding. However, it is important to note that other functional groups in the molecule, such as alkenes or alkynes, may also be reduced under these conditions.

Applications in Drug Discovery and Development

The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10] Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate serves as a valuable intermediate for the synthesis of libraries of 3-substituted piperidines for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

-

Neuroscience: The piperidine nucleus is a core component of many central nervous system (CNS) active drugs. Derivatives of this compound could be explored as ligands for various receptors and transporters.

-

Oncology: The development of novel cytotoxic agents often involves the use of heterocyclic scaffolds like piperidine.

-

Infectious Diseases: Piperidine derivatives have been investigated for their antibacterial and antiviral activities.

The ability to readily modify the 2-oxoethyl side chain through reactions like reductive amination allows for the systematic exploration of the chemical space around the piperidine core, which is a critical activity in modern drug discovery.

Safety and Handling

While a specific safety data sheet (SDS) for Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is not available, a hazard assessment can be made based on analogous compounds such as N-Cbz protected piperidines and aliphatic aldehydes.[9][11]

-

Health Hazards: May cause skin and eye irritation. May cause respiratory irritation if inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent oxidation of the aldehyde.

-

Incompatibilities: Avoid strong oxidizing agents, strong reducing agents, and strong bases.

Always consult the SDS for the specific reagents used in the synthesis and handling of this compound.

Conclusion

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate represents a potent and versatile, though underutilized, building block for the synthesis of complex and biologically active molecules. Its strategic combination of a protected piperidine core and a reactive aldehyde handle at the 3-position opens up a multitude of synthetic possibilities. This guide provides a foundational understanding of its properties, a practical synthetic route, and an overview of its potential applications, empowering researchers to leverage this valuable intermediate in their drug discovery and development endeavors.

References

- Gauth, "Arrange in order of increasing reactivity with reasons?

- Vedantu, "Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE," Vedantu.com.

- Homework.Study.

- Crawford, M., & Little, W. T. (1959). Aliphatic Aldehydes in the Perkin Reaction. Journal of the Chemical Society (Resumed), 722-728.

- AK Scientific, Inc., "(R)-Benzyl 3-(2-Methoxy-2-oxoethyl)

- Smolecule, "(S)-benzyl 3-(2-hydroxyethyl)

- Everest Molecule, "Buy Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (EVT-3508685)," Everest-molecule.com.

- ResearchGate, "Reaction of aliphatic aldehydes with aromatic amines," ResearchG

- Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.

- PubChem, "4-Amino-1-N-Cbz-piperidine," PubChem.ncbi.nlm.nih.gov.

- Mach, R. H., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735.

- CP Lab Safety, "benzyl 3-(2-ethoxy-2-oxoethyl)

- ChemUniverse, "BENZYL 3-(2-METHOXY-2-OXOETHYL)

- Parchem, "benzyl (3S)-3-(2-methoxy-2-oxoethyl)

- PubChem, "n-Cbz-3-hydroxypiperidine," PubChem.ncbi.nlm.nih.gov.

- PubChem, "1-Boc-4-Cbz-amino-piperidine," PubChem.ncbi.nlm.nih.gov.

- Sigma-Aldrich, "Ethyl 1-benzyl-3-oxo-4-piperidinecarboxyl

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

- AChemBlock, "Ethyl N-Cbz-3-piperidineacet

- Google Patents, "Novel piperidine derivatives, method for the preparation thereof and pharmaceutical compositions containing them," P

- N-Cbz-Piperidine-4-carboxylic acid, "N-Cbz- Piperidine-4-carboxylic acid," N-Cbz-Piperidine-4-carboxylicacid.com.

- ChemicalBook, "1-N-CBZ-3-HYDROXY-PIPERIDINE," ChemicalBook.com.

- ResearchGate, "The suggested mechanism for the synthesis of piperidine derivatives...

- ChemicalBook, "benzyl 3-(2-hydroxyethyl)

- Google Patents, "Stereoselective synthesis of piperidine derivatives," P

- Vitale, C., et al. (2022).

- ResearchGate, "Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt," ResearchG

- PubMed, "Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease," PubMed.ncbi.nlm.nih.gov.

- PubChem, "2-Hydroxy-piperidine-1-carboxylic acid benzyl ester," PubChem.ncbi.nlm.nih.gov.

Sources

- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fuaij.com [fuaij.com]

- 3. 144. Aliphatic aldehydes in the Perkin reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 885274-53-3 [chemicalbook.com]

- 5. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 6. homework.study.com [homework.study.com]

- 7. Buy Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (EVT-3508685) | 885274-53-3 [evitachem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 4-Amino-1-N-Cbz-piperidine | C13H18N2O2 | CID 17846640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. n-Cbz-3-hydroxypiperidine | C13H17NO3 | CID 561665 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Application

A Note on the Subject: This guide focuses on Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 130312-10-6) . Publicly accessible, verifiable technical information for the isomeric compound, Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 1359722-03-4), is not available at the time of publication. The principles of synthesis, handling, and application discussed herein provide a strong foundational understanding for researchers working with this class of N-protected piperidine derivatives.

Introduction: The Strategic Value of the N-Benzyl Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its three-dimensional structure and basic nitrogen atom allow for precise vectoral presentation of substituents and favorable interactions with biological targets. The incorporation of an N-benzyl group, specifically as a carbamate (Cbz or Z group), offers several strategic advantages in drug discovery and synthetic chemistry.[1][2][3] The N-benzyl piperidine (N-BP) motif is recognized for its ability to engage in crucial cation-π interactions with protein active sites, enhance metabolic stability, and provide a versatile handle for modulating physicochemical properties.[1][2]

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a bifunctional building block of significant interest. It combines the proven N-Cbz protected piperidine core with a reactive acetaldehyde moiety at the C4 position. This dual functionality makes it an essential intermediate for elaborating more complex molecular architectures, particularly in the development of novel therapeutics targeting the central nervous system and other disease areas.[4][5][6] This guide provides a technical overview of its properties, a robust protocol for its synthesis and characterization, and an exploration of its applications for professionals in drug development and organic synthesis.

Physicochemical Properties and Data

Accurate characterization begins with a clear understanding of a compound's fundamental properties. Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is typically supplied as a white to pale yellow crystalline powder.[4][6]

| Property | Value | Source(s) |

| CAS Number | 130312-10-6 | [4][7] |

| Molecular Formula | C₁₅H₁₉NO₃ | [4] |

| Molecular Weight | 261.32 g/mol | [4][8] |

| Appearance | White to pale yellow crystalline powder | [4][6] |

| Melting Point | 40-45 °C | [4][6] |

| Purity (Typical) | ≥98% (HPLC) | [4][7] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | [4][6] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate | Inferred |

Synthesis and Purification Protocol

The synthesis of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions. A common and logical pathway involves the oxidation of the corresponding alcohol, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This precursor can be synthesized from commercially available starting materials.

The causality behind this choice of protocol is rooted in the high selectivity and mild conditions afforded by modern oxidation reagents like Dess-Martin Periodinane (DMP) or Swern oxidation, which minimize over-oxidation to the carboxylic acid. The N-Cbz group is stable under these conditions and serves as an excellent protecting group for the piperidine nitrogen, preventing unwanted side reactions.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 130312-10-6 | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate - Synblock [synblock.com]

- 8. Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just the data itself, but the underlying principles and experimental considerations that lead to a confident structural elucidation.

Introduction

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a bifunctional molecule incorporating a protected piperidine ring and an aldehyde moiety. This structural arrangement makes it a valuable building block in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. Accurate and unambiguous structural confirmation is paramount for its use in multi-step syntheses, and this is achieved through a combination of modern spectroscopic techniques. This guide will walk through the expected data from ¹H NMR, ¹³C NMR, IR, and MS, providing a framework for its analysis.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the key structural features of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate that will be probed by the various spectroscopic methods.

Figure 1. Molecular structure of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at 7.26 ppm, which is easily identifiable.

-

Instrument Setup: The instrument is tuned and shimmed to ensure high resolution. A standard pulse sequence is used to acquire the free induction decay (FID).

-

Data Processing: The FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| 7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 5.15 | s | 2H | Benzylic protons (-OCH₂Ph) |

| ~4.0-4.2 | m | 2H | Piperidine protons (N-CH₂) |

| ~2.8-3.0 | m | 2H | Piperidine protons (N-CH₂) |

| ~2.5-2.7 | m | 2H | Methylene protons (-CH₂CHO) |

| ~2.2-2.4 | m | 1H | Piperidine proton (-CH-) |

| ~1.5-1.9 | m | 4H | Piperidine protons (-CH₂-) |

Interpretation and Rationale:

-

Aldehyde Proton (~9.8 ppm): The proton attached to the carbonyl group of the aldehyde is highly deshielded and appears as a singlet far downfield, typically in the 9-10 ppm region.[1] Its integration of 1H is a key identifier.

-

Aromatic Protons (7.30-7.40 ppm): The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region.

-

Benzylic Protons (5.15 ppm): The two protons of the methylene group attached to the carbamate oxygen and the phenyl ring are chemically equivalent and will appear as a sharp singlet.

-

Piperidine Protons (1.5-4.2 ppm): The protons on the piperidine ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to be the most deshielded within the ring system.[2][3]

-

Methylene Protons adjacent to Aldehyde (~2.5-2.7 ppm): These protons are alpha to the aldehyde carbonyl and will be deshielded, appearing as a multiplet.[1]

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

-

Sample Preparation: The same sample prepared for ¹H NMR is used.

-

Instrument Setup: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The data is processed similarly to the ¹H NMR spectrum, and the chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | Aldehyde Carbonyl (C=O) |

| ~155 | Carbamate Carbonyl (N-C=O) |

| ~136 | Aromatic Quaternary Carbon (C₆H₅) |

| ~128.5 | Aromatic CH (C₆H₅) |

| ~128.0 | Aromatic CH (C₆H₅) |

| ~67 | Benzylic Carbon (-OCH₂) |

| ~50 | Methylene Carbon (-CH₂CHO) |

| ~44 | Piperidine Carbon (N-CH₂) |

| ~40 | Piperidine Carbon (N-CH₂) |

| ~35 | Piperidine Carbon (-CH-) |

| ~28 | Piperidine Carbon (-CH₂-) |

| ~24 | Piperidine Carbon (-CH₂-) |

Interpretation and Rationale:

-

Aldehyde Carbonyl (~202 ppm): The carbonyl carbon of an aldehyde is significantly deshielded and appears in the downfield region of the spectrum, typically between 190 and 215 ppm.[4][5]

-

Carbamate Carbonyl (~155 ppm): The carbamate carbonyl carbon is also deshielded but appears upfield from the aldehyde carbonyl, generally in the range of 150-165 ppm.[6][7][8]

-

Aromatic Carbons (128-136 ppm): The carbons of the phenyl ring will appear in the aromatic region, with the quaternary carbon appearing as a weaker signal.

-

Benzylic Carbon (~67 ppm): The carbon of the benzylic methylene group is deshielded by the adjacent oxygen atom.

-

Piperidine Carbons (24-44 ppm): The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons directly attached to the nitrogen will be the most deshielded within this group.[2]

-

Methylene Carbon adjacent to Aldehyde (~50 ppm): This carbon is deshielded by the adjacent carbonyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared.

-

Data Acquisition: The sample is placed in the IR beam of a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is recorded.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, ~2850 | Medium | C-H (aliphatic) stretching |

| ~2720 | Medium | C-H (aldehyde) stretching |

| ~1725 | Strong | C=O (aldehyde) stretching |

| ~1695 | Strong | C=O (carbamate) stretching |

| ~1450, ~1495 | Medium | C=C (aromatic) stretching |

| ~1240 | Strong | C-O (carbamate) stretching |

Interpretation and Rationale:

The IR spectrum will be dominated by two strong carbonyl absorption bands.

-

Aldehyde C=O Stretch (~1725 cm⁻¹): Saturated aliphatic aldehydes typically show a strong C=O stretching absorption in the range of 1740-1720 cm⁻¹.[4][5][9]

-

Carbamate C=O Stretch (~1695 cm⁻¹): The carbonyl group of the carbamate will also give rise to a strong absorption band, typically found at a slightly lower wavenumber than the aldehyde due to resonance with the nitrogen lone pair.

-

Aldehyde C-H Stretch (~2720 cm⁻¹): A key diagnostic peak for an aldehyde is the C-H stretch, which often appears as a medium intensity band around 2720 cm⁻¹.[1][9] This, in conjunction with the strong C=O stretch, is a reliable indicator of an aldehyde functional group.

-

Aliphatic and Aromatic C-H Stretches: The usual C-H stretching vibrations for the aliphatic portions of the molecule will be observed just below 3000 cm⁻¹, while the aromatic C-H stretches will appear just above 3000 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

-

MS/MS Analysis: To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.

Predicted Mass Spectrometry Data:

-

Molecular Ion: The expected exact mass of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate (C₁₅H₁₉NO₃) is 261.1365. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 262.1438.

-

Key Fragmentation Pathways:

Figure 2. Predicted major fragmentation pathways for Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Interpretation and Rationale:

-

Loss of Benzyl Group: A common fragmentation for N-Cbz protected amines is the loss of the benzyl group (C₇H₇•, 91 Da) or the entire benzyloxycarbonyl group.

-

Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic α-cleavage adjacent to the nitrogen atom or ring-opening fragmentation, leading to a series of smaller fragment ions.[10][11]

-

Side Chain Fragmentation: Cleavage of the bond between the piperidine ring and the 2-oxoethyl side chain is also possible.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key aldehyde and carbamate functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's connectivity through its fragmentation patterns. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this important synthetic intermediate.

References

-

American Chemical Society. (n.d.). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Retrieved from [Link]

-

Reddit. (2024, June 20). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

-

PubMed. (1976, October 10). Evidence from ¹³C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. Retrieved from [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR of the reaction of ¹³C-labeled CO₂ with.... Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from [Link]

-

Berkeley Learning Hub. (2025, July 30). Unveiling the Secrets: Carbonyl IR Spectra Decoded. Retrieved from [Link]

-

UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzyl piperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). benzyl (3S)-1-amino-2-oxopiperidine-3-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

Potential biological activity of substituted piperidine carboxylates

An In-Depth Technical Guide to the Potential Biological Activity of Substituted Piperidine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] When functionalized with a carboxylate group, this heterocyclic scaffold gives rise to a class of compounds—substituted piperidine carboxylates—with a remarkable spectrum of biological activities. These compounds have been extensively investigated for their therapeutic potential, demonstrating significant promise as analgesic, anticancer, antimicrobial, and anti-inflammatory agents.[3] This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of substituted piperidine carboxylates. By delving into the causality behind experimental design and providing detailed, field-proven protocols, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

The Piperidine Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine nucleus is a six-membered heterocycle that is a fundamental structural component in numerous drugs, including pethidine, fentanyl, and ritalin.[4][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The addition of a carboxylate group introduces a key functional handle that can participate in hydrogen bonding, salt bridge formation, and other polar interactions within a receptor's binding pocket, often enhancing potency and modulating pharmacokinetic properties. This combination of a versatile ring system and a crucial binding moiety underpins the diverse biological activities observed in this compound class.

Synthetic Strategies: Building the Core

The construction of substituted piperidine carboxylates can be achieved through various synthetic routes, often starting from commercially available piperidones or through multi-component reactions. A common and effective strategy involves the Dieckmann condensation.[6]

Causality in Synthesis: The choice of a synthetic route is dictated by the desired substitution pattern, stereochemistry, and overall yield. For instance, starting with a substituted piperidone allows for the direct installation of groups at the 4-position. The subsequent Dieckmann condensation is a reliable method for forming the cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target piperidine carboxylate. Protecting groups, such as the Boc (tert-butoxycarbonyl) group, are often employed on the piperidine nitrogen to prevent side reactions and are typically removed in the final steps.[7]

A generalized workflow for the synthesis is presented below.

Caption: Generalized synthetic workflow for piperidine carboxylates.

Pharmacological Landscape of Piperidine Carboxylates

The true potential of this scaffold is revealed in its wide range of biological activities. The specific substitutions on the piperidine ring and the nature of the ester or acid functionality dictate the interaction with distinct biological targets.

Analgesic Activity

Many potent analgesics are based on the 4-phenylpiperidine structure, with the piperidine ring being essential for activity.[4][8] These compounds often act as agonists for the μ-opioid receptor, mimicking the action of endogenous endorphins to produce pain relief.

-

Mechanism of Action: The structure of morphine provides a template for understanding opioid activity, where the aromatic and piperidine rings are crucial for binding to the opioid receptor.[9] The protonated nitrogen of the piperidine ring forms a key ionic interaction with an acidic residue (e.g., Asp147) in the binding pocket of the μ-opioid receptor, while the substituted phenyl and carboxylate groups engage in additional hydrophobic and polar interactions.[8] This binding event triggers downstream signaling cascades that ultimately lead to a reduction in nociceptive signaling.

-

Structure-Activity Relationship (SAR): SAR studies have shown that a phenyl group at the 4-position is often optimal for analgesic activity.[10] The nature of the substituent on the piperidine nitrogen significantly influences potency; for instance, replacement of an N-methyl group with a phenethyl group can enhance activity.[10] The ester group at the 4-position also plays a critical role in receptor binding and overall efficacy.[11][12]

-

Experimental Protocol: The Tail-Flick Test The tail-flick test is a standard in vivo assay to assess the efficacy of centrally acting analgesics.[13][14]

Principle: This method is based on the principle that an animal will flick its tail in response to a thermal pain stimulus. Analgesic compounds increase the latency time for this response.[14][15]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate mice or rats to the testing environment and restraining device for 15-20 minutes before the experiment.[16]

-

Basal Reaction Time: Gently place the animal in the restraining tube and position its tail over the heat source (an intense light beam) of the analgesiometer. Start the timer and the heat source simultaneously.

-

Endpoint Measurement: Record the time (in seconds) it takes for the animal to flick its tail away from the heat. This is the basal reaction time. To prevent tissue damage, a cut-off time of 10-12 seconds is typically implemented.[13][15]

-

Compound Administration: Administer the substituted piperidine carboxylate test compound to the experimental group and a vehicle control (e.g., saline) to the control group, typically via intraperitoneal (IP) or oral (PO) routes.

-

Post-Treatment Measurement: At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after administration, measure the tail-flick latency again.[15]

-

Data Analysis: Calculate the percentage increase in reaction time, often referred to as the Index of Analgesia, to evaluate the drug's effect. A significant increase in latency compared to the control group indicates analgesic activity.

-

Anticancer Activity

Substituted piperidines have emerged as a promising class of anticancer agents, with some derivatives targeting fundamental cellular processes like cell division.[17][18]

-

Mechanism of Action: Tubulin Inhibition A key mechanism for several anticancer piperidine derivatives is the inhibition of microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is required for chromosome segregation during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds can disrupt microtubule polymerization or depolymerization. This suppression of microtubule dynamics leads to a mitotic arrest at the metaphase/anaphase transition, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][19]

Caption: Workflow for a preclinical pharmacokinetic study.

Future Perspectives and Conclusion

Substituted piperidine carboxylates represent a highly versatile and pharmacologically significant class of compounds. Their structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets ensure their continued relevance in drug discovery. Future research will likely focus on the development of derivatives with enhanced selectivity for their targets to minimize off-target effects and improve safety profiles. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will further accelerate the rational design of new, more potent analogues. [13]As our understanding of the molecular basis of diseases deepens, the piperidine carboxylate scaffold will undoubtedly serve as a valuable starting point for the creation of next-generation therapeutics to address unmet medical needs in pain management, oncology, infectious diseases, and inflammation.

References

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

- Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1477-1493.

- Millar, R. A., & Stephenson, R. P. (1956). Analgesic action in a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates. British journal of pharmacology and chemotherapy, 11(1), 27–31.

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. Retrieved from [Link]

-

YouTube. (2016). Analgesiometer | Determine Analgesic Activity in Experimental Animals. Retrieved from [Link]

- Portoghese, P. S., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of medicinal chemistry, 31(2), 281–282.

-

YouTube. (2025). Tail Flick Test in Rats | Analgesiometer Experiment Using Ex-Pharm Software. Retrieved from [Link]

-

ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

-

Springer. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

-

Wikipedia. (2024). Tail flick test. Retrieved from [Link]

-

ConductScience. (n.d.). Tail Flick Test. Retrieved from [Link]

-

National Taiwan University. (n.d.). Tail Flick 疼痛閃尾測試. Retrieved from [Link]

-

ResearchGate. (2025). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

-

Figshare. (2025). Piperidine adamantane carboxylates: synthesis, biological activity, cytotoxicity. Retrieved from [Link]

-

Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

-

Frontiers. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

MDPI. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved from [Link]

-

Wiley Online Library. (2022). Toxicokinetics in preclinical drug development of small-molecule new chemical entities. Retrieved from [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (n.d.). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

-

YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

-

Springer Nature. (2024). An in vitro modelling of resolving macrophage with Raw 264.7 macrophage cell line. Retrieved from [Link]

- Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current medicinal chemistry. Anti-cancer agents, 2(1), 1–17.

-

Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

- Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). graph of the assay for the anti‐inflammatory activity of RAW264.7 cells. Retrieved from [Link]

-

MDPI. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Retrieved from [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. youtube.com [youtube.com]

- 14. Tail flick test - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 19. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a valuable synthetic intermediate characterized by a piperidine core, a versatile benzyl carbamate (Cbz) protecting group, and a reactive aldehyde functionality at the 3-position. This combination of features makes it a strategic building block for the elaboration of more complex molecules, particularly in the field of medicinal chemistry where the piperidine scaffold is a common motif in bioactive compounds.[1] The primary synthetic challenge lies in the controlled installation of the 2-oxoethyl (acetaldehyde) side chain, as aldehydes are prone to side reactions such as oxidation, enolization, and self-condensation.

This guide provides a comprehensive overview of robust and field-proven synthetic strategies to access this target molecule. We will delve into the mechanistic rationale behind two primary pathways, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target compound reveals two logical disconnection points, leading to two principal synthetic strategies. Both strategies begin with a common, readily accessible precursor: a piperidine ring bearing an alkene at the 3-position and protected with a Cbz group.

-

Strategy A: The Hydroboration-Oxidation Pathway. This two-step approach involves the initial transformation of an alkene precursor into a primary alcohol, which is subsequently oxidized to the target aldehyde.

-

Strategy B: The Oxidative Cleavage Pathway. This more direct, single-transformation approach utilizes ozonolysis to cleave an alkene precursor, directly yielding the aldehyde functionality.

The choice between these strategies depends on factors such as reagent availability, required scale, and tolerance for specific reaction conditions.

Caption: Retrosynthetic analysis of the target aldehyde.

Chapter 2: Strategy A: Oxidation of a Primary Alcohol Precursor

This robust, two-step sequence is arguably the most common method for preparing aldehydes when an alkene precursor is available. It offers excellent control and predictability.

Synthesis of the Alcohol Precursor via Hydroboration-Oxidation

The first step is the conversion of an alkene, such as Benzyl 3-allylpiperidine-1-carboxylate, into the corresponding primary alcohol. Hydroboration-oxidation is the premier method for this transformation due to its exceptional regioselectivity.[2]

Causality: The reaction proceeds via an anti-Markovnikov addition of borane (BH₃) across the double bond.[3] Boron, being less electronegative than hydrogen, adds to the less substituted carbon of the alkene, while hydrogen adds to the more substituted carbon. This regioselectivity is driven by both steric factors (the bulky borane reagent approaches the less hindered end of the alkene) and electronic factors.[2][3] The subsequent oxidation step with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the initial addition.[2]

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Reagents: Dissolve Benzyl 3-allylpiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Hydroboration: Cool the solution to 0 °C in an ice bath. Add 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 eq) dropwise, maintaining the internal temperature below 5 °C.[4] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add ethanol, followed by an aqueous solution of sodium hydroxide (e.g., 3M NaOH), and then slowly add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not exceed 20 °C.

-

Workup: After stirring for 2 hours at room temperature, saturate the aqueous layer with potassium carbonate. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography to yield Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Oxidation of the Primary Alcohol to the Aldehyde

The conversion of the primary alcohol to the target aldehyde requires mild oxidation conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation are two of the most reliable and widely used methods for this purpose.[5][6]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize alcohols.[7][8] It is renowned for its mild conditions and high yields.

Mechanism: The reaction begins with the formation of the electrophilic chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride at very low temperatures (-78 °C).[9] The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (NEt₃), generates a sulfur ylide, which undergoes an intramolecular proton transfer via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7] The reaction must be kept cold to avoid side reactions.

Caption: Workflow of the Swern Oxidation.

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

-

Activation: Add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir the mixture for 15 minutes.

-

Oxidation: Add a solution of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.

-

Elimination: Add triethylamine (NEt₃, 5.0 eq) dropwise. The mixture may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature.

-

Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product can be volatile).

-

Purification: The crude product is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.

DMP is a hypervalent iodine reagent that offers a convenient alternative to the Swern oxidation, as it can be performed at room temperature and does not produce malodorous byproducts.[6][10]

Mechanism: The alcohol coordinates to the iodine(V) center, displacing an acetate ligand. A base (either a second molecule of the alcohol or trace water) facilitates the removal of a proton, and a subsequent intramolecular elimination, similar to a concerted E2-type process, yields the aldehyde, iodinane, and acetic acid.[11]

-

Setup: In a round-bottom flask, dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Oxidation: Add Dess-Martin Periodinane (1.2 eq) in one portion. If the starting material is acid-sensitive, sodium bicarbonate (2.0 eq) can be added as a buffer.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) to quench any remaining DMP. Stir vigorously until the solid dissolves.

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography.

Chapter 3: Strategy B: Direct Oxidative Cleavage via Ozonolysis

Ozonolysis is a powerful and direct method for cleaving a carbon-carbon double bond to form two carbonyl compounds.[12] Applying this reaction to Benzyl 3-allylpiperidine-1-carboxylate directly furnishes the target aldehyde.

Mechanism (Criegee Mechanism): Ozone undergoes a [3+2] cycloaddition with the alkene to form an unstable primary ozonide (a molozonide).[13] This intermediate rapidly rearranges, cleaving to form a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[13][14] To obtain the aldehyde, this ozonide must be subjected to a reductive workup, typically using dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), which reduces the peroxide linkage without affecting the newly formed aldehyde.[12]

Sources

- 1. Page loading... [guidechem.com]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. d-nb.info [d-nb.info]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. universalprint.org [universalprint.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 14. Khan Academy [khanacademy.org]

The Piperidine Moiety: A Cornerstone of Modern Pharmaceuticals - An In-depth Technical Guide

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in the realm of medicinal chemistry. Its prevalence in a vast number of blockbuster drugs underscores its importance as a privileged scaffold in pharmaceutical design and development. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of piperidine-based pharmaceutical intermediates. We will delve into the fundamental chemical properties and conformational analysis of the piperidine ring that contribute to its success in drug design. Furthermore, this guide will offer detailed, field-proven synthetic protocols for the preparation of piperidine and its derivatives, including the industrial workhorse of pyridine hydrogenation, as well as biosynthetic and alternative synthetic routes. Finally, we will showcase the tangible impact of this versatile scaffold by examining its incorporation into several top-selling pharmaceuticals, elucidating their synthesis and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the pivotal role of piperidine in the pharmaceutical landscape.

A Historical Perspective: From Pepper to Pharmaceuticals

The story of piperidine begins not in a modern laboratory, but in the spicy kick of black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid.[1] Independently, in 1852, the French chemist Auguste Cahours also isolated the compound and gave it its name, derived from the Latin word for pepper, Piper.[1]

The initial discovery was that of a simple, colorless liquid with a characteristic amine odor.[2] However, the elucidation of its cyclic structure took several more decades of scientific inquiry. It was not until the late 19th century that the correct six-membered heterocyclic structure, containing five methylene bridges and one amine bridge, was established.[2]

The true pharmaceutical significance of the piperidine scaffold began to emerge in the 20th century with the advent of synthetic organic chemistry and a deeper understanding of drug-receptor interactions. Today, the piperidine ring is a ubiquitous feature in a vast array of therapeutic agents, a testament to its remarkable versatility and favorable pharmacological properties.[3]

The Piperidine Scaffold: A Structural and Conformational Analysis

The enduring success of the piperidine moiety in drug design can be attributed to its unique structural and conformational properties. As a saturated heterocycle, piperidine is not flat but adopts a puckered, three-dimensional shape, which is crucial for its interaction with biological targets.

Conformational Preferences: The Chair and the Boat

Similar to cyclohexane, piperidine predominantly exists in a chair conformation to minimize steric and torsional strain.[2] However, unlike its carbocyclic counterpart, the presence of the nitrogen atom introduces additional conformational possibilities. The two primary chair conformations are distinguished by the orientation of the N-H bond, which can be either axial or equatorial .[2] In the gas phase, the equatorial conformer is slightly more stable.[2]

It is important to note that piperidine can also adopt higher-energy boat and twist-boat conformations. While less stable, these conformations can be relevant in certain substituted piperidines and during receptor binding, where the molecule may need to adopt a specific geometry to fit into a binding pocket.[4][5]

dot

Caption: Conformational isomers of the piperidine ring.

The ability of the piperidine ring to adopt these different conformations, coupled with the potential for substitution at various positions, allows for the precise spatial arrangement of functional groups, a critical factor in optimizing drug-receptor interactions.

Synthetic Strategies for Piperidine-Based Intermediates

The demand for piperidine and its derivatives in the pharmaceutical industry has driven the development of numerous synthetic methodologies. These strategies range from large-scale industrial processes to elegant, stereoselective laboratory syntheses.

The Industrial Workhorse: Catalytic Hydrogenation of Pyridine

The most direct and economically viable route to piperidine is the catalytic hydrogenation of pyridine .[1] This process involves the addition of three molecules of hydrogen across the aromatic pyridine ring to yield the saturated piperidine.[1]

Caption: Biosynthetic pathway of piperidine from L-lysine.

This natural pathway has inspired synthetic chemists to develop biomimetic approaches for the synthesis of piperidine derivatives. One common laboratory synthesis involves the conversion of L-lysine to piperidine-2-carboxylic acid (pipecolic acid), a valuable chiral building block.

[6]Experimental Protocol: Synthesis of (Racemic) Pipecolic Acid from L-Lysine

Materials:

-

L-Lysine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Barium hydroxide (Ba(OH)₂)

-

Sulfuric acid (H₂SO₄)

-

Ethanol

Procedure:

-

Diazotization: Dissolve L-lysine hydrochloride in an excess of cold hydrochloric acid. Slowly add a solution of sodium nitrite in water while maintaining a low temperature (0-5 °C). This step converts the primary amine to a diazonium salt, which is then displaced by a chloride ion to form 6-amino-2-chlorohexanoic acid.

-

Cyclization: To the solution from the previous step, add a solution of barium hydroxide. Heat the mixture to induce dehydrohalogenation and cyclization to form the barium salt of pipecolic acid.

-

Isolation: Carefully neutralize the excess barium hydroxide with sulfuric acid to precipitate barium sulfate. Filter off the barium sulfate.

-

Crystallization: Concentrate the filtrate under reduced pressure. Add ethanol to induce the crystallization of pipecolic acid. Collect the crystals by filtration and dry.

Alternative Synthetic Routes: The Glutarimide Pathway

Another versatile starting material for the synthesis of piperidine derivatives is glutarimide (piperidine-2,6-dione). G[7]lutarimide can be prepared from glutaric acid and can be subsequently reduced to piperidine. T[8]his route is particularly useful for the synthesis of substituted piperidines.

Experimental Protocol: Reduction of Glutarimide to Piperidine

Materials:

-

Glutarimide

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide (NaOH) solution

-

Drying agent (e.g., anhydrous potassium carbonate)

Procedure:

-

Reduction: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether. Slowly add a solution of glutarimide in anhydrous THF to the suspension while maintaining a controlled temperature.

-

Work-up: After the reaction is complete, carefully quench the excess lithium aluminum hydride by the sequential addition of water, followed by a sodium hydroxide solution.

-

Isolation: Filter the resulting aluminum salts and wash them with ether.

-

Purification: Dry the combined organic filtrates over a suitable drying agent, filter, and remove the solvent under reduced pressure to obtain crude piperidine. Further purification can be achieved by distillation.

The Piperidine Scaffold in Blockbuster Pharmaceuticals

The true measure of the piperidine moiety's significance lies in its widespread presence in a multitude of successful drugs across various therapeutic areas. I[3]ts ability to confer favorable pharmacokinetic properties, such as improved bioavailability and metabolic stability, makes it a highly desirable component in drug design.

[9]| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action | | :--- | :--- | :--- | | Methylphenidate (Ritalin, Concerta) | ADHD, Narcolepsy | Norepinephrine and dopamine reuptake inhibitor. |[10] | Fentanyl (Sublimaze, Duragesic) | Analgesia, Anesthesia | Potent µ-opioid receptor agonist. |[11] | Risperidone (Risperdal) | Schizophrenia, Bipolar Disorder | Dopamine D₂ and serotonin 5-HT₂A receptor antagonist. |[1][12] | Donepezil (Aricept) | Alzheimer's Disease | Reversible acetylcholinesterase inhibitor. |[13][14] | Haloperidol (Haldol) | Schizophrenia, Tourette's Syndrome | Dopamine D₂ receptor antagonist. |[15][16] | Loratadine (Claritin) | Allergies | Histamine H₁ receptor antagonist. |[2][17]

Methylphenidate: A Stimulant for Focus

Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. I[10]ts structure features a piperidine ring that is crucial for its interaction with dopamine and norepinephrine transporters. B[10]y blocking the reuptake of these neurotransmitters, methylphenidate increases their levels in the synaptic cleft, leading to improved attention and focus.

[9][18]#### 4.2. Fentanyl: A Potent Analgesic

Fentanyl is a powerful synthetic opioid analgesic, estimated to be 50 to 100 times more potent than morphine. I[11]t is used for severe pain management and as an anesthetic. T[19]he piperidine ring in fentanyl is a key component of its pharmacophore, enabling it to bind with high affinity to µ-opioid receptors in the central nervous system.

[11]#### 4.3. Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. I[12]ts mechanism of action involves the antagonism of both dopamine D₂ and serotonin 5-HT₂A receptors. T[1][20][21]he piperidine moiety in risperidone is essential for its binding to these receptors and contributes to its overall pharmacological profile.

[22]#### 4.4. Donepezil: A Weapon Against Alzheimer's

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease. I[13]t acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. B[14]y increasing acetylcholine levels in the brain, donepezil can lead to modest improvements in cognitive function. T[23]he piperidine ring in donepezil plays a critical role in its binding to the active site of the acetylcholinesterase enzyme.

[24]#### 4.5. Haloperidol: A Classic Antipsychotic

Haloperidol is a typical antipsychotic medication used for a range of psychiatric conditions. I[16]ts primary mechanism of action is the blockade of dopamine D₂ receptors in the brain. T[15]he synthesis of haloperidol involves the coupling of 4-(4-chlorophenyl)-4-hydroxypiperidine with a butyrophenone derivative.

[8][25][26]#### 4.6. Loratadine: Relief from Allergies

Loratadine is a second-generation antihistamine that provides relief from allergy symptoms without the significant sedative effects of older antihistamines. I[17]t acts as a selective peripheral histamine H₁ receptor antagonist. T[27]he synthesis of loratadine involves the construction of a tricyclic system that incorporates a piperidine ring.

From its humble origins in the pungent spice of black pepper, the piperidine ring has evolved into an indispensable building block in the pharmaceutical industry. Its unique structural and conformational properties have made it a privileged scaffold, enabling the development of a diverse array of life-changing medications. The synthetic methodologies for accessing piperidine-based intermediates continue to advance, with a growing emphasis on efficiency, stereoselectivity, and green chemistry principles.

As our understanding of disease biology deepens and new therapeutic targets emerge, the demand for novel and sophisticated molecular architectures will undoubtedly increase. The versatility and proven track record of the piperidine scaffold ensure that it will remain a central and enduring feature in the landscape of drug discovery and development for the foreseeable future. The continued exploration of new synthetic routes and the innovative application of this remarkable heterocycle will undoubtedly lead to the next generation of groundbreaking therapeutics.

References

-

Fentanyl. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of haloperidol.

-

Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Retrieved January 1, 2026, from [Link]

- Google Patents. (n.d.). A kind of preparation method of loratadine.

- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 283, 117036.

-

Donepezil. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

-

The cyclisation of l-lysine to pipecolic acid. (2023, June 23). Sciencemadness.org. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Retrieved January 1, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylphenidate. StatPearls. Retrieved January 1, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, August 17). Donepezil. StatPearls. Retrieved January 1, 2026, from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved January 1, 2026, from [Link]

- Wang, X. (2023). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 63, 1-7.

- PubMed. (1988). Pharmacology of new glutarimide compounds. Indian journal of experimental biology, 26(11), 913–919.

-

National Center for Biotechnology Information. (n.d.). Fentanyl. StatPearls. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by.... Retrieved January 1, 2026, from [Link]

-

Methylphenidate. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of haloperidol. Retrieved January 1, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved January 1, 2026, from [Link]

- PubMed. (2018). Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. European journal of medicinal chemistry, 157, 1144–1158.

-

Drug Enforcement Administration. (n.d.). Drug Fact Sheet: Fentanyl. Retrieved January 1, 2026, from [Link]

- PubMed. (1985). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. Journal of medicinal chemistry, 28(11), 1636–1642.

- Royal Society of Chemistry. (2013). Transamidation of N-Acyl-Glutarimides with Amines. Organic & Biomolecular Chemistry, 11(46), 8074-8079.

-

Risperidone. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

ResearchGate. (2006). Boat form contributions in crowded piperidines: Theoretical and experimental study. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (n.d.). Drugs containing piperidine or pyrrolidine structure. Retrieved January 1, 2026, from [Link]

-